molecular formula C7H6ClN3 B061608 4-Chloro-1H-benzo[d]imidazol-5-amine CAS No. 177843-29-7

4-Chloro-1H-benzo[d]imidazol-5-amine

Cat. No.: B061608
CAS No.: 177843-29-7
M. Wt: 167.59 g/mol
InChI Key: SXAIYGAZOZOJFD-UHFFFAOYSA-N
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Description

4-Chloro-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chlorine atom at the 4-position and an amine group at the 5-position of the benzoimidazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Chloro-1H-benzo[d]imidazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones under basic conditions .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

4-Chloro-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in its biological effects are often related to its ability to interfere with cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

4-Chloro-1H-benzo[d]imidazol-5-amine can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

IUPAC Name

4-chloro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAIYGAZOZOJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

58 mg (0.277 mmol) of N-(4-chloro-1H-benzimidazol-5-yl)acetamide (24-1) was suspended in a mixture of water, ethanol and concentrated HCl (0.06:1:0.4) for a total of 1 mL. The suspension was stirred and heated at 85° C. under nitrogen for 1 hour and after this time everything was soluble. The heat was turned off the solution was stirred overnight. The reaction was quenched with saturated NaHCO3. The pH was adjusted to 8 by adding solid NaHCO3 and Na2CO3. Extracted the reaction with ethyl acetate, dried, filtered and evaporated to recover the desired product 24-2. MS (M+1): measured 168.2; theoretical 167.0. 1H NMR (CD3OD): 6.75 (dd, 1H), 7.37 (d, 1H), 7.93 (s, 1H).
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